3-methoxy-1-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-17-8-11(13(16-17)20-2)12(19)15-9-4-6-18-10(7-9)3-5-14-18/h3,5,8-9H,4,6-7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXKUDHCCZXYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group such as an amine or halide .
Scientific Research Applications
3-methoxy-1-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Carboxamide Cores
a. 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides () These compounds (e.g., 3a–3p) share a pyrazole-carboxamide backbone but differ in substituents. For example, 3a (C21H15ClN6O) has phenyl groups at positions 1 and 4-cyano, while the target compound features a pyrazolo[1,5-a]pyridine substituent. Key differences include:
- Substituent Effects: The methoxy group in the target compound may enhance solubility compared to the electron-withdrawing chloro and cyano groups in 3a–3e, which lower polarity .
b. Pyrazolo[1,5-a]Pyrimidine Carboxamides ()
Compounds like 8b (C22H17ClN6O) and 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (C15H14F3N3O3) share fused heterocyclic systems. Structural comparisons reveal:
- Functional Groups : The trifluoromethyl group in ’s compound increases lipophilicity, whereas the target’s methoxy group balances hydrophilicity and steric bulk .
Physicochemical and Spectral Properties
- Spectral Analysis : The target’s ¹H-NMR would resemble 3a , with a singlet for the pyrazole C-H (δ ~8.1) and a methyl group (δ ~2.6) .
- Mass Spectrometry : Expected [M+H]+ ~345 (estimated), lower than 3a (403.1) due to the absence of chlorine .
Pharmacological Implications
While direct bioactivity data for the target compound is absent, structural analogs provide insights:
- Receptor Binding : Pyrazolo[1,5-a]pyridine derivatives () often target kinases or GPCRs. The methoxy group may enhance selectivity compared to halogenated analogs .
Biological Activity
3-Methoxy-1-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular formula of 3-methoxy-1-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide is C18H24N6O3. The compound features a complex structure that includes multiple heterocycles which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole structure have been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Breast Cancer : The compound demonstrated inhibitory effects on MDA-MB-231 cells.
- Liver Cancer : HepG2 cells were also affected by the treatment with this compound, indicating broad-spectrum anticancer activity .
In vitro studies revealed that derivatives of pyrazole could inhibit the growth of lung, colorectal, and prostate cancers as well .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well documented. In particular:
- Compounds similar to 3-methoxy-1-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).
- Some derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
The biological activities of pyrazole compounds are often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Study 1: Anticancer Evaluation
A study published in the European Journal of Medicinal Chemistry explored a series of pyrazole derivatives for their anticancer properties. Among them, 3-methoxy-1-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide showed promising results in inhibiting the growth of various cancer cell lines in vitro.
Study 2: Anti-inflammatory Assessment
In another research effort focused on anti-inflammatory effects, compounds related to 3-methoxy-1-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide were tested against COX enzymes. The results indicated significant inhibition rates that suggest potential therapeutic applications in treating inflammatory diseases .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methoxy-1-methyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of pyrazolo[1,5-a]pyridine precursors (e.g., via hydrazine hydrate or acetic acid catalysis) followed by coupling with pyrazole-4-carboxamide derivatives. Key steps include:
- Cyclization : Formation of the pyrazolo[1,5-a]pyridine core using precursors like 5-azido-pyrazole derivatives under reflux with hydrazine hydrate .
- Coupling : Amide bond formation between the pyrazole-carboxylic acid and amine-substituted pyrazolo[1,5-a]pyridine using coupling agents like DCC or EDC .
- Optimization : Solvent choice (ethanol, DMF) and temperature (reflux vs. room temperature) significantly affect regioselectivity and purity. For example, reflux in acetic acid improves cyclization efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : A combination of techniques is critical:
Q. What are the primary biological targets or activities associated with this compound?
- Methodological Answer : Pyrazole-pyridine hybrids are explored for kinase inhibition (e.g., ATP-binding sites) and anti-inflammatory activity. Key assays include:
- Kinase Inhibition : Competitive binding assays using recombinant kinases (e.g., JAK2, EGFR) .
- Cellular Assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
- Structural Insights : Docking studies reveal interactions between the methoxy group and hydrophobic kinase pockets .
Q. How stable is this compound under various storage conditions?
- Methodological Answer : Stability depends on substituent sensitivity:
- Light Sensitivity : Methoxy groups are photostable, but pyrazole-amide bonds may degrade under UV light (use amber vials) .
- Thermal Stability : Decomposition observed >150°C (TGA/DSC analysis recommended) .
Q. What are common impurities or byproducts during synthesis?
- Methodological Answer : Byproducts include:
- Regioisomers : Incorrect cyclization of pyrazolo-pyridine core (resolved via column chromatography) .
- Hydrolysis Products : Degradation of the carboxamide group under acidic conditions (monitor via HPLC) .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states for cyclization steps, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations identify solvents (e.g., ethanol vs. DMF) that stabilize intermediates and improve yields .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Assay Standardization : Variability in kinase inhibition IC₅₀ values may arise from differences in ATP concentrations (fixed ATP: 1 mM recommended) .
- Metabolite Interference : LC-MS/MS detects active metabolites (e.g., demethylated derivatives) that contribute to observed bioactivity .
Q. How does the stereoelectronic environment of the pyrazole ring influence SAR?
- Methodological Answer :
- Electron-Withdrawing Groups : Methoxy substituents enhance electron density at the pyrazole N-atom, improving hydrogen bonding with kinase targets (docking score ΔG = -9.2 kcal/mol vs. -7.5 for non-methoxy analogs) .
- Conformational Analysis : NOESY NMR reveals restricted rotation of the methyl group, affecting binding pocket accessibility .
Q. What advanced techniques validate the compound’s mechanism of action in vivo?
- Methodological Answer :
- Isotope Labeling : ¹⁴C-labeled compound tracks distribution in rodent models (e.g., 90% hepatic accumulation at 24h post-dose) .
- Cryo-EM : Resolves compound-kinase complexes at near-atomic resolution (3.2 Å) to confirm binding mode .
Q. How can spectral data contradictions (e.g., NMR shifts) be systematically addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
